2-Chloro-1,3-thiazole-4-carbonyl chloride
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Overview
Description
2-Chloro-1,3-thiazole-4-carbonyl chloride is a chemical compound with the CAS Number: 16099-04-0 . It has a molecular weight of 182.03 and its IUPAC name is 2-chloro-1,3-thiazole-4-carbonyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-thiazole-4-carbonyl chloride is represented by the InChI code: 1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Physical And Chemical Properties Analysis
2-Chloro-1,3-thiazole-4-carbonyl chloride is a powder with a melting point of 114-116°C . It is stored at a temperature of -10°C .Scientific Research Applications
Synthesis of Anticancer Agents
A significant application of 2-Chloro-1,3-thiazole-4-carbonyl chloride derivatives is in the development of novel anticancer agents. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated for their potential anticancer activities. These compounds showed promising results against hepatocellular carcinoma cell lines, highlighting the role of the thiazole structure in enhancing anticancer efficacy (Gomha et al., 2017).
Advancements in Synthetic Methods
The compound also plays a crucial role in the development of new synthetic methodologies. Research has been conducted on the synthesis of related compounds through various chemical reactions, demonstrating practical approaches with high yields and low costs (Su Wei-ke, 2008). These advancements not only provide new synthetic routes for research but also contribute to the broader field of chemical synthesis.
Development of Sulfonamides and Electrophilic Reagents
Another area of application involves the preparation of sulfonamides and efficient electrophilic reagents. Chlorination of related thiazole compounds has led to the development of new reagents capable of undergoing nucleophilic substitution reactions. These findings open up possibilities for regioselective synthesis of trisubstituted 1,3-thiazoles, offering tools for chemical transformations and the synthesis of potentially bioactive compounds (Turov et al., 2014).
Exploration of Chemical Properties and Reactivity
Research on 2-Chloro-1,3-thiazole-4-carbonyl chloride derivatives extends to exploring their chemical properties and reactivity. Studies on reactions with N-, O-, and S-nucleophiles have provided insights into the regioselective behavior of these compounds, contributing to our understanding of chemical reactivity and the development of new chemical entities (Turov et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMPHVBYKQYVJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664671 |
Source
|
Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-thiazole-4-carbonyl chloride | |
CAS RN |
16099-04-0 |
Source
|
Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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